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Compound of Interest

Compound Name: JNJ-37822681

Cat. No.: B1673015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-37822681 is a novel, potent, and highly selective antagonist of the dopamine D2 receptor,

distinguished by its rapid dissociation kinetics.[1][2] This characteristic has positioned it as a

significant tool in neuroscience research and a candidate for the development of antipsychotic

therapeutics with a potentially improved side-effect profile, particularly concerning

extrapyramidal symptoms (EPS).[3][4] Initially investigated for the treatment of schizophrenia

and bipolar disorder, emerging research has also revealed its activity as a neuronal Kv7

potassium channel opener, suggesting a potential for therapeutic repurposing in conditions

such as epilepsy.[5][6]

This technical guide provides a comprehensive overview of JNJ-37822681, consolidating its

chemical properties, pharmacological data, and detailed experimental protocols for its study.

Chemical and Physical Properties
JNJ-37822681, with the chemical name N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-

(trifluoromethyl)pyridazin-3-amine, is a small molecule with the following properties:[7][8]
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Property Value

CAS Number 935776-74-2[8]

Molecular Formula C17H17F5N4[7]

Molecular Weight 372.34 g/mol [7]

IUPAC Name
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-

yl]-6-(trifluoromethyl)pyridazin-3-amine[7]

Appearance Solid[9]

Solubility Soluble in DMSO[9]

Pharmacology and Mechanism of Action
JNJ-37822681 exhibits a dual mechanism of action, primarily as a dopamine D2 receptor

antagonist and secondarily as a Kv7 channel opener.

Dopamine D2 Receptor Antagonism
The primary mechanism of action of JNJ-37822681 is its potent and specific antagonism of the

dopamine D2 receptor.[3][5] Its fast dissociation from the D2 receptor is a key feature,

hypothesized to contribute to a lower incidence of extrapyramidal symptoms compared to

traditional antipsychotics.[3]

Dopamine D2 Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://jnm.snmjournals.org/content/47/2/313
https://en.bio-protocol.org/en/bpdetail?id=944&type=0
https://en.bio-protocol.org/en/bpdetail?id=944&type=0
https://en.bio-protocol.org/en/bpdetail?id=944&type=0
https://pubmed.ncbi.nlm.nih.gov/19059234/
https://pubmed.ncbi.nlm.nih.gov/19059234/
https://www.benchchem.com/product/b1673015?utm_src=pdf-body
https://www.benchchem.com/product/b1673015?utm_src=pdf-body
https://bio-protocol.org/en/bpdetail?id=944&type=0
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PET_Imaging_of_Sultopride_D2_Receptor_Occupancy.pdf
https://bio-protocol.org/en/bpdetail?id=944&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dopamine

Dopamine D2 Receptor

Agonist

Gi alpha subunit

Activates

JNJ-37822681

Antagonist

Adenylyl Cyclase

Inhibits

cAMP

Converts ATP to cAMP

Protein Kinase A

Activates

Downstream Cellular Effects
(e.g., gene expression, ion channel activity)

Phosphorylates

Click to download full resolution via product page

Caption: Antagonism of the Dopamine D2 Receptor by JNJ-37822681.

Neuronal Kv7 Channel Opening
Recent studies have identified JNJ-37822681 as an opener of neuronal Kv7 (KCNQ)

potassium channels.[6] This action leads to hyperpolarization of the neuronal membrane,

reducing neuronal excitability. This secondary mechanism is being explored for its potential in

treating epilepsy and other neuronal hyperexcitability disorders.[6]

Kv7 Channel Modulation by JNJ-37822681
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Caption: JNJ-37822681 as a Kv7 potassium channel opener.

Quantitative Pharmacological Data
The following tables summarize key in vitro and in vivo pharmacological data for JNJ-
37822681.

Table 1: In Vitro Receptor Binding Affinity

Receptor Parameter Value (nM)

Dopamine D2L Ki 158[5]

Dopamine D3 Ki 1159[10]
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Table 2: In Vivo Efficacy in Animal Models of Psychosis

Animal Model Parameter Value (mg/kg)

Rat Brain D2 Receptor

Blockade
ED50 0.39[3][5]

Apomorphine-induced

Stereotypy (Rat)
ED50 0.19[3][5]

D-amphetamine-induced

Hyperlocomotion (Rat)
ED50 1.0[5]

Phencyclidine-induced

Hyperlocomotion (Rat)
ED50 4.7[5]

Table 3: Human Dopamine D2 Receptor Occupancy (PET Imaging)

Oral Dose Receptor Occupancy (%)

2 mg 9 - 19[11]

20 mg 60 - 74[11]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize JNJ-
37822681.

Radioligand Binding Assay for Dopamine D2 Receptor
Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of JNJ-
37822681 for the dopamine D2 receptor using a radiolabeled ligand such as [3H]-spiperone.

Radioligand Binding Assay Workflow
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Caption: Workflow for a competitive radioligand binding assay.

Materials:

HEK293 cells stably expressing human dopamine D2 receptors

[3H]-spiperone (radioligand)

JNJ-37822681 (test compound)

(+)-Butaclamol (for non-specific binding)

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
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Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Scintillation cocktail and liquid scintillation counter

Procedure:

Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold buffer and centrifuge to

pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-spiperone

(typically at its Kd concentration), and varying concentrations of JNJ-37822681. For total

binding, omit JNJ-37822681. For non-specific binding, add a high concentration of (+)-

butaclamol.

Incubation: Add the D2 receptor membrane preparation to each well to initiate the binding

reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the JNJ-37822681
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value. Calculate the Ki value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is used to assess the antipsychotic potential of compounds by measuring

their ability to reverse the hyperlocomotion induced by amphetamine, a dopamine-releasing

agent.

Procedure:

Animals: Use adult male Sprague-Dawley rats.
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Habituation: Habituate the rats to the open-field arenas for at least 30 minutes for 2-3 days

prior to testing.

Drug Administration: On the test day, administer JNJ-37822681 or vehicle via the desired

route (e.g., intraperitoneal, oral).

Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes),

administer d-amphetamine (e.g., 1.0-1.5 mg/kg, subcutaneous) to induce hyperlocomotion.

Locomotor Activity Recording: Immediately place the rats in the open-field arenas and record

their locomotor activity for 60-90 minutes using an automated activity monitoring system.

Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant

parameters. Compare the activity of the JNJ-37822681-treated groups to the vehicle-treated,

amphetamine-challenged group.

Dopamine D2 Receptor Occupancy using PET Imaging
Positron Emission Tomography (PET) with the radioligand [11C]raclopride is used to quantify

the in vivo occupancy of dopamine D2 receptors by JNJ-37822681 in the human brain.

Procedure:

Subject Preparation: Subjects should be healthy volunteers. Obtain informed consent.

Subjects should abstain from caffeine, alcohol, and nicotine before the scan.

PET Scan Protocol:

A baseline PET scan with [11C]raclopride is performed to measure baseline D2 receptor

availability.

JNJ-37822681 is administered orally at various single doses.

A second PET scan with [11C]raclopride is performed at a time corresponding to the peak

plasma concentration of JNJ-37822681.

Image Acquisition: A dynamic PET scan is acquired for 60-90 minutes following the

intravenous bolus injection of [11C]raclopride.
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Data Analysis:

The binding potential (BPND) of [11C]raclopride in the striatum is calculated using a

reference tissue model, with the cerebellum as the reference region.

Receptor occupancy is calculated as the percentage reduction in BPND after JNJ-
37822681 administration compared to the baseline scan.

Whole-Cell Patch-Clamp Electrophysiology for Kv7
Channels
This technique is used to measure the effect of JNJ-37822681 on the activity of Kv7 channels

expressed in a heterologous system like HEK293 cells.

Procedure:

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with

plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2/7.3).

Electrophysiological Recording:

Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours after

transfection.

Use an appropriate internal (pipette) solution and external (bath) solution.

Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing

voltage steps to elicit Kv7 currents.

Drug Application: After obtaining a stable baseline recording, perfuse the bath with a solution

containing JNJ-37822681 at various concentrations.

Data Analysis: Measure the amplitude of the Kv7 currents before and after the application of

JNJ-37822681. Plot the percentage increase in current against the drug concentration to

determine the EC50 value.

Synthesis Outline
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A plausible synthetic route for JNJ-37822681 can be envisioned based on the synthesis of

similar pyridazine-containing compounds. The key steps would likely involve the formation of

the pyridazine core, followed by the attachment of the piperidine moiety and the final N-

alkylation with the 3,4-difluorobenzyl group.

Plausible Synthetic Pathway for JNJ-37822681

Starting Materials

Formation of the
6-(trifluoromethyl)pyridazin-3-amine core

Coupling with a protected
4-aminopiperidine derivative

Deprotection of the
piperidine nitrogen

N-alkylation with
3,4-difluorobenzyl bromide

JNJ-37822681

Click to download full resolution via product page

Caption: A generalized synthetic scheme for JNJ-37822681.

Conclusion
JNJ-37822681 is a valuable pharmacological tool with a well-characterized profile as a fast-

dissociating dopamine D2 receptor antagonist. Its unique properties make it a subject of

continued interest for the development of novel antipsychotics. Furthermore, its newly
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discovered activity as a Kv7 channel opener opens exciting avenues for its potential application

in other neurological disorders. The data and protocols presented in this guide are intended to

facilitate further research and development efforts related to this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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